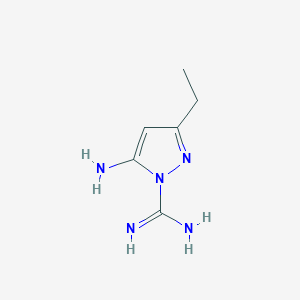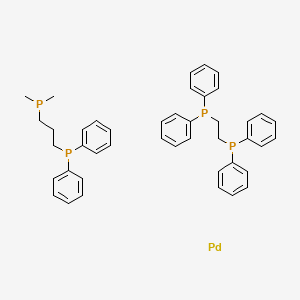
(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium is a coordination compound that features palladium as the central metal atom. This compound is known for its applications in catalysis, particularly in cross-coupling reactions. The ligands, 1,2-bis(diphenylphosphino)ethane and 1-dimethylphosphino-3-diphenylphosphinopropane, play a crucial role in stabilizing the palladium center and enhancing its reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium typically involves the reaction of palladium(II) chloride with the ligands 1,2-bis(diphenylphosphino)ethane and 1-dimethylphosphino-3-diphenylphosphinopropane. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium center. The ligands are dissolved in an appropriate solvent, such as dichloromethane or toluene, and then added to a solution of palladium(II) chloride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the compound .
化学反应分析
Types of Reactions
(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) species.
Reduction: It can be reduced back to palladium(0) under appropriate conditions.
Substitution: The ligands can be substituted with other phosphine ligands or other coordinating groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various phosphine ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane, toluene, or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while substitution reactions can result in new palladium-phosphine complexes .
科学研究应用
(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium has a wide range of applications in scientific research:
作用机制
The mechanism by which (1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium exerts its effects involves the coordination of the palladium center with the ligands. The ligands stabilize the palladium center and facilitate its participation in catalytic cycles. The compound acts as a catalyst by forming transient intermediates with the reactants, which then undergo various transformations to yield the desired products .
相似化合物的比较
Similar Compounds
- 1,2-Bis(diphenylphosphino)ethane palladium(II) chloride
- 1,2-Bis(dimethylphosphino)ethane palladium(II) chloride
- 1,3-Bis(diphenylphosphino)propane palladium(II) chloride
Uniqueness
(1,2-Bis(diphenylphosphino)ethane)(1-dimethylphosphino-3-diphenylphosphinopropane)palladium is unique due to the combination of its ligands, which provide a balance of steric and electronic properties. This balance enhances the reactivity and selectivity of the palladium center, making it a highly effective catalyst in various chemical reactions .
属性
分子式 |
C43H46P4Pd |
|---|---|
分子量 |
793.1 g/mol |
IUPAC 名称 |
3-dimethylphosphanylpropyl(diphenyl)phosphane;2-diphenylphosphanylethyl(diphenyl)phosphane;palladium |
InChI |
InChI=1S/C26H24P2.C17H22P2.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-18(2)14-9-15-19(16-10-5-3-6-11-16)17-12-7-4-8-13-17;/h1-20H,21-22H2;3-8,10-13H,9,14-15H2,1-2H3; |
InChI 键 |
PXGKEBFLIYQVFK-UHFFFAOYSA-N |
规范 SMILES |
CP(C)CCCP(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate](/img/structure/B12892131.png)
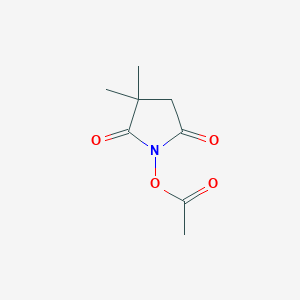
![8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-](/img/structure/B12892145.png)
![6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide](/img/structure/B12892155.png)
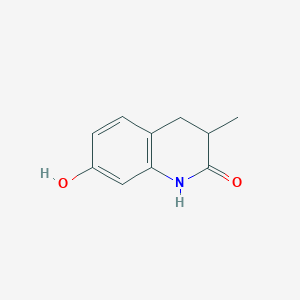


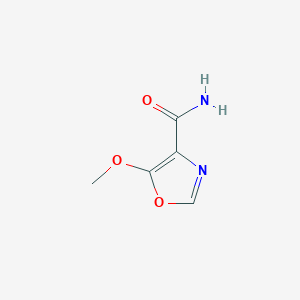
![(6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12892180.png)
![N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12892185.png)
![(2,4-Dimethyl-4H-thieno[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone](/img/structure/B12892192.png)

![2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid](/img/structure/B12892207.png)
